molecular formula C18H17N5O3S B3746559 METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE

METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE

Cat. No.: B3746559
M. Wt: 383.4 g/mol
InChI Key: BIKFYCSKEHEWKM-UHFFFAOYSA-N
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Description

METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzoate ester linked to a tetrazole ring, which is further substituted with a methylsulfanyl group

Preparation Methods

The synthesis of METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE can be achieved through multiple synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)phenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the tetrazole ring. This intermediate is subsequently reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the methylsulfanyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE can be compared with similar compounds such as:

    2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound shares the methylsulfanyl group and benzoate structure but lacks the tetrazole ring.

    Sulmazole and Isomazole: These cardiotonic drugs contain similar structural motifs and are used in medical applications.

The uniqueness of this compound lies in its combination of the tetrazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-26-18(25)14-5-3-4-6-15(14)19-16(24)11-23-21-17(20-22-23)12-7-9-13(27-2)10-8-12/h3-10H,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKFYCSKEHEWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE

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